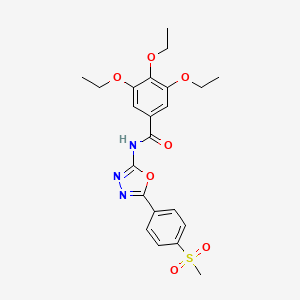
3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely an organic molecule with a benzamide core structure, which is a common motif in pharmaceutical drugs. The presence of the oxadiazole ring and the methylsulfonyl group could suggest potential biological activity, as these groups are often seen in medicinal chemistry .
Molecular Structure Analysis
The molecular structure likely contains a benzamide core, with various substituents including ethoxy groups, a methylsulfonyl group, and an oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, which is not provided .Scientific Research Applications
Anticancer Applications
A series of substituted benzamides, including compounds structurally related to the query molecule, have been designed and synthesized for their potential anticancer activities. These compounds were tested against various cancer cell lines, showing moderate to excellent activity, often surpassing the reference drugs in efficacy (Ravinaik et al., 2021).
Microbial Metabolism
Studies on nitric oxide-releasing farnesylthiosalicylic acid derivatives, related to the query compound, have revealed their potential as anticancer agents, with investigations into their metabolic processes by rat intestinal microflora, demonstrating the metabolic versatility and potential biocompatibility of these compounds (Wang et al., 2014).
Antimicrobial and Antitubercular Activities
Novel sulfonyl derivatives have shown significant antibacterial, antifungal, and antitubercular activities, highlighting the therapeutic potential of these compounds in treating infectious diseases (Suresh Kumar et al., 2013).
Anti-Inflammatory and Anticancer Agents
Research into substituted benzamide/benzene sulfonamides has uncovered their dual potential as anti-inflammatory and anticancer agents, indicating the broad therapeutic applicability of these molecules (Gangapuram et al., 2009).
Structural Chemistry
The crystal structure and Hirshfeld surface analysis of 1,3,4-oxadiazole derivatives have provided insights into their molecular interactions and potential for further chemical modifications to enhance biological activities (Karanth et al., 2019).
Antimalarial Activity and COVID-19 Drug Potential
Some sulfonamides have been investigated for their antimalarial properties and theoretical potential against COVID-19, underscoring the versatility of these compounds in addressing global health challenges (Fahim & Ismael, 2021).
Cardiac Electrophysiology
Investigations into N-substituted benzamides and sulfonamides have revealed their potential as selective class III antiarrhythmic agents, offering new avenues for the treatment of cardiac arrhythmias (Morgan et al., 1990).
Organic Electronics
Novel iridium(III) complexes bearing oxadiazol-substituted amide ligands have shown promise in organic light-emitting diodes (OLEDs), with high efficiency and low efficiency roll-off, highlighting the potential of these compounds in the development of next-generation electronic devices (Zhang et al., 2016).
Photolysis Mechanisms
The photolysis of oxadiazoles has been studied, revealing the complex chemical reactions that occur upon exposure to light. These findings have implications for the synthesis and stability of oxadiazole-containing compounds (Tsuge et al., 1977).
Future Directions
properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBQHVRJFQTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590515.png)
![N-ethyl-N-[[3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2590516.png)
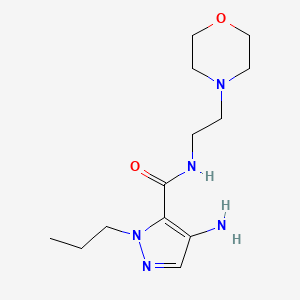
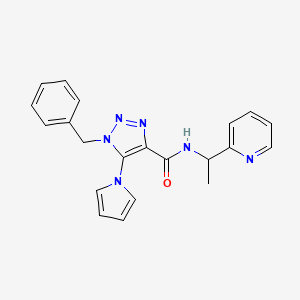
methyl}thiophen-2-yl)benzamide](/img/structure/B2590521.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2590522.png)
![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)

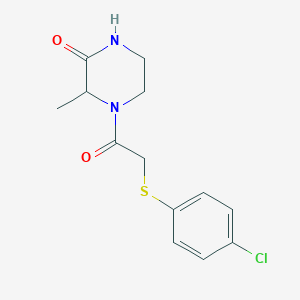
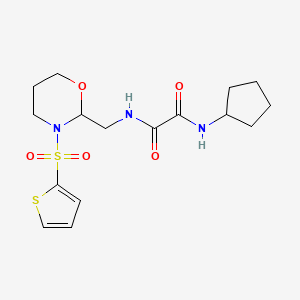
![(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2590530.png)
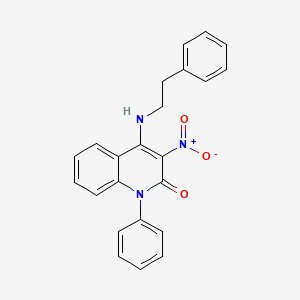
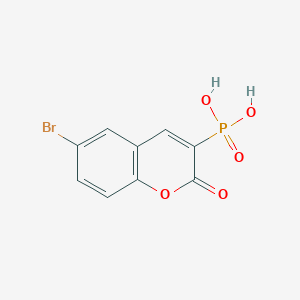
![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)